Methyl 2-methoxy-4-nitrobenzoate
Overview
Description
Methyl 2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methoxybenzoate using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the esterification of 2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction results in the formation of the methyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing advanced reaction control systems and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-4-nitrobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-methoxy-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-nitrobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing their activity and function. The nitro group can undergo reduction to form reactive intermediates, which can further participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 2-methoxy-4-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the methoxy group, resulting in different reactivity and applications.
Methyl 2-nitrobenzoate: Lacks the methoxy group and has the nitro group at a different position, leading to distinct chemical properties.
Methyl 2-methoxybenzoate:
The presence of both the methoxy and nitro groups in this compound makes it unique, providing specific reactivity patterns and enabling its use in a wide range of chemical and biochemical applications.
Properties
IUPAC Name |
methyl 2-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOXZWILIMTOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445039 | |
Record name | Methyl 2-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39106-79-1 | |
Record name | Methyl 2-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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